molecular formula C8H6FN3O2 B13044221 3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid

3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid

Cat. No.: B13044221
M. Wt: 195.15 g/mol
InChI Key: XFFZRVJCNLUPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry . The presence of both amino and fluoro groups in the molecule enhances its reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid typically involves the condensation of 2-aminopyridine with appropriate fluorinated aldehydes or ketones. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often carried out under mild conditions using a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the fluoro group can enhance its binding affinity and specificity for certain targets . Additionally, the compound may participate in signaling pathways by modulating the activity of key proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid is unique due to the presence of both amino and fluoro groups, which enhance its reactivity and potential for various applications. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C8H6FN3O2

Molecular Weight

195.15 g/mol

IUPAC Name

3-amino-6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6FN3O2/c9-4-1-2-5-11-6(8(13)14)7(10)12(5)3-4/h1-3H,10H2,(H,13,14)

InChI Key

XFFZRVJCNLUPQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1F)N)C(=O)O

Origin of Product

United States

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